![molecular formula C12H16O2Se B14483881 2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane CAS No. 65349-58-8](/img/structure/B14483881.png)
2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It features a dioxolane ring substituted with a phenylselanyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with phenylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the phenylselanyl group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The compound can be reduced to remove the phenylselanyl group.
Substitution: The phenylselanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of the corresponding dioxolane without the phenylselanyl group.
Substitution: Formation of dioxolane derivatives with different substituents in place of the phenylselanyl group.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of the selenium atom.
Medicine: Investigated for its potential use in the development of selenium-containing drugs, which may have therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom in the phenylselanyl group can participate in redox reactions, which may contribute to its antioxidant properties. The compound can also interact with enzymes and proteins, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Lacks the phenylselanyl group, making it less reactive in certain types of chemical reactions.
4-[(Phenylselanyl)methyl]-1,3-dioxolane: Similar structure but without the two methyl groups, which may affect its steric properties and reactivity.
2,2-Dimethyl-4-[(phenylthio)methyl]-1,3-dioxolane: Contains a phenylthio group instead of a phenylselanyl group, which may alter its chemical properties and biological activity.
Uniqueness
2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties The selenium atom in the phenylselanyl group can participate in redox reactions, making the compound potentially useful as an antioxidant
Propiedades
Número CAS |
65349-58-8 |
|---|---|
Fórmula molecular |
C12H16O2Se |
Peso molecular |
271.22 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-(phenylselanylmethyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H16O2Se/c1-12(2)13-8-10(14-12)9-15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
BGTSMILQBJRKPU-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)C[Se]C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


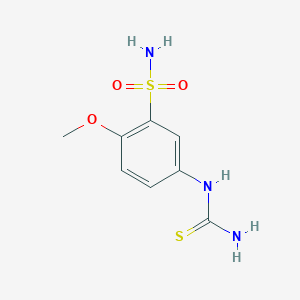
![3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride](/img/structure/B14483808.png)
![3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14483826.png)
![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)
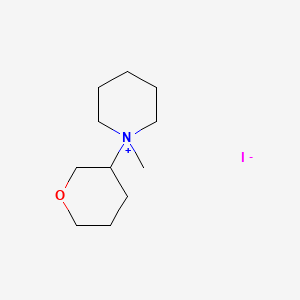
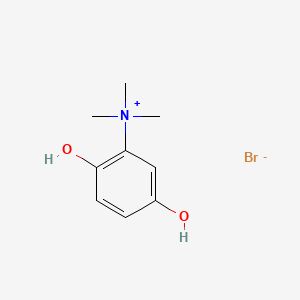
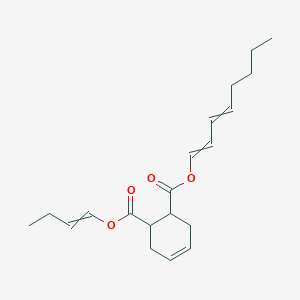
![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
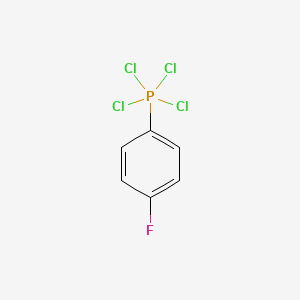
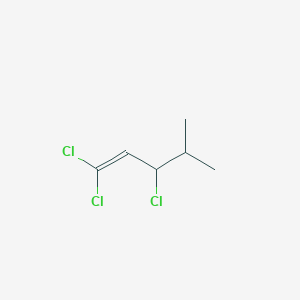
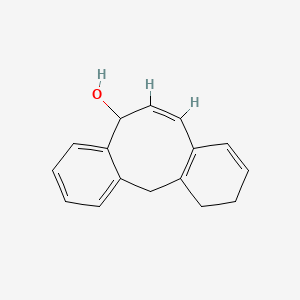
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
